Bis(trichloromethyl) trisulfide

Description

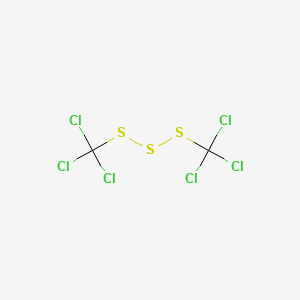

Structure

2D Structure

Properties

CAS No. |

2532-50-5 |

|---|---|

Molecular Formula |

C2Cl6S3 |

Molecular Weight |

332.9 g/mol |

IUPAC Name |

trichloro-(trichloromethyltrisulfanyl)methane |

InChI |

InChI=1S/C2Cl6S3/c3-1(4,5)9-11-10-2(6,7)8 |

InChI Key |

HEWWCALXHMTHHM-UHFFFAOYSA-N |

Canonical SMILES |

C(SSSC(Cl)(Cl)Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Bis Trichloromethyl Trisulfide

Elucidation of Classical and Modern Synthetic Routes

Classical methods for forming trisulfides often rely on the reaction of thiols with sulfur-transfer reagents. However, the instability of the likely precursor, trichloromethanethiol, necessitates alternative and more robust synthetic designs.

Radical-based reactions offer a powerful method for the formation of S-S bonds. The generation of a trichloromethanethiyl radical (CCl₃S•) is a plausible key step. Such radicals could, in theory, be generated from a suitable precursor like trichloromethanesulfenyl chloride (CCl₃SCl) via homolytic cleavage induced by heat or UV light.

Once formed, these radicals could participate in several pathways to form the trisulfide linkage:

Dimerization and Sulfur Insertion: Two trichloromethanethiyl radicals could first dimerize to form bis(trichloromethyl) disulfide (CCl₃-S-S-CCl₃). Subsequent reaction with a sulfur source, such as elemental sulfur (S₈) or a sulfur-transfer reagent, could then insert a third sulfur atom to yield the trisulfide.

Reaction with Sulfur Radicals: The CCl₃S• radical could react with sulfur diradicals (•S•) or polysulfide radicals present in the reaction medium.

Recent advancements have demonstrated that photolysis of cyclic trisulfides (1,2,3-trithiolanes) can generate diradicals that initiate ring-opening polymerization to form poly(trisulfides). chemrxiv.org This principle of photo-induced S-S bond cleavage and formation could potentially be adapted for small-molecule synthesis. chemrxiv.org

Nucleophilic substitution is a cornerstone of C-S bond formation. flinders.edu.au A hypothetical but chemically sound approach would involve the reaction of a nucleophilic trichloromethylthiolate salt (e.g., CCl₃SNa) with an electrophilic sulfur species like sulfur dichloride (SCl₂) or disulfur (B1233692) dichloride (S₂Cl₂).

Reaction with SCl₂: 2 CCl₃S⁻Na⁺ + SCl₂ → CCl₃-S-S-S-CCl₃ + 2 NaCl

Reaction with S₂Cl₂: 2 CCl₃S⁻Na⁺ + S₂Cl₂ → CCl₃-S-S-S-S-CCl₃ + 2 NaCl (leading to the tetrasulfide, which might disproportionate or be reduced).

However, the stability and availability of the trichloromethylthiolate anion are significant practical hurdles. An alternative involves using the more stable trichloromethanesulfenyl chloride (CCl₃SCl) as the electrophile, reacting it with a suitable sulfur nucleophile.

The synthesis of bis(trichloromethyl) trisulfide is critically dependent on the availability of suitable C1 precursors containing the CCl₃ group attached to sulfur.

Trichloromethanesulfenyl Chloride (CCl₃SCl): This compound, also known as perchloromethyl mercaptan (PPCM), is a key industrial intermediate and the most viable precursor. wikipedia.org It is typically synthesized via the controlled chlorination of carbon disulfide. wikipedia.org The reaction proceeds in two steps, with the initial chlorination yielding trichloromethanesulfenyl chloride and disulfur dichloride. wikipedia.org

Table 1: Synthesis of Trichloromethanesulfenyl Chloride

| Reactants | Conditions | Products | Notes |

|---|---|---|---|

| Carbon Disulfide (CS₂), Chlorine (Cl₂) | Controlled temperature | Trichloromethanesulfenyl chloride (CCl₃SCl), Disulfur dichloride (S₂Cl₂) | Excess chlorine must be avoided to prevent the formation of carbon tetrachloride. wikipedia.org |

Thiophosgene (B130339) (CSCl₂): While not a direct precursor, thiophosgene is closely related and is produced from trichloromethanesulfenyl chloride. The synthesis involves the reduction of CCl₃SCl using reagents like tin or dihydroanthracene. wikipedia.org Its chemistry informs the broader landscape of polyhalogenated C1 sulfur compounds. wikipedia.org

Trichloromethanethiol (CCl₃SH): This compound is the thiol analogue corresponding to the CCl₃S- moiety. It can be synthesized by reacting chloroform (B151607) with hydrogen sulfide (B99878), but it is known to be highly unstable. ontosight.ai Early literature reports on this compound have been questioned, with some evidence suggesting the product was misidentified. Its instability makes it a challenging precursor for trisulfide synthesis.

Catalytic and Green Chemistry Approaches to Trisulfide Synthesis

Modern synthetic methods are increasingly focused on catalytic efficiency and environmentally benign processes. These approaches aim to reduce waste and improve reaction control.

Transition metal catalysis is widely used for C-S bond formation. wikipedia.org While specific examples for this compound are not prevalent in the literature, analogous reactions provide a framework. A potential route involves a titanocene (B72419) polysulfide-mediated synthesis. vulcanchem.com In such a reaction, a titanocene complex like titanocene pentasulfide (Cp₂TiS₅) could act as a sulfur transfer agent to a suitable trichloromethyl precursor. Transition metal sulfide (TMS) catalysts are also central to industrial hydrodesulfurization processes, demonstrating their capacity to mediate C-S bond cleavage and formation, albeit under harsh conditions. chemrxiv.orgsciencemadness.org

Photocatalysis and electrocatalysis represent green chemistry frontiers for constructing S-S bonds.

Photocatalysis: Visible-light photoredox catalysis can generate sulfur-centered radicals from various precursors under mild conditions. chemrxiv.org For instance, irradiating a cyclic trisulfide with an LED can initiate a radical ring-opening polymerization, forming poly(trisulfides). chemrxiv.org This method offers precise temporal and spatial control over the reaction, which could be harnessed to control the chain length and potentially synthesize small molecules. chemrxiv.org

Electrocatalysis: Electrochemical methods offer an alternative route to initiate the formation of polysulfide linkages. flinders.edu.auresearchgate.net The electrochemical reduction of cyclic trisulfide monomers has been shown to produce well-defined, linear poly(trisulfides) without the need for chemical initiators or high temperatures. flinders.edu.auresearchgate.net Density functional theory (DFT) calculations have revealed a "self-correcting" mechanism in these systems that ensures the formation of trisulfide linkages specifically. flinders.edu.auresearchgate.net Applying this principle to the synthesis of this compound could involve the electro-reduction of a precursor like CCl₃SCl in the presence of a sulfur source.

Table 2: Emerging Green Synthesis Methodologies for Polysulfides

| Methodology | Principle | Potential Application to CCl₃-S-S-S-CCl₃ | Reference |

|---|---|---|---|

| Photopolymerization | Photo-cleavage of S-S bond in a cyclic trisulfide to generate a diradical initiator. | Controlled radical generation from a precursor like CCl₃SCl for coupling. | chemrxiv.org |

| Electropolymerization | Electrochemically-initiated ring-opening of cyclic trisulfide monomers. | Controlled initiation to couple CCl₃S- moieties with a central sulfur atom. | flinders.edu.auresearchgate.net |

Atom Economy and Sustainability Metrics in Synthetic Design

No published studies were found that specifically analyze the atom economy or apply sustainability metrics to the synthesis of this compound. To perform such an analysis, detailed reaction schemes with yields and a full accounting of all reagents and byproducts would be necessary, and this information is not available in the surveyed literature.

Mechanistic Investigations of this compound Formation

The primary synthetic route mentioned involves the conversion from bis(trichloromethyl) disulfide. acs.org However, detailed mechanistic studies elucidating the transition states, intermediates, and electron movement for this transformation are not described in the available literature.

Reaction Kinetics and Rate-Determining Steps in Trisulfide Synthesis

There is a lack of published kinetic data for the formation of this compound. No studies detailing reaction rates, the order of reaction with respect to the reactants, or the identification of the rate-determining step were found.

Stereochemical Outcomes and Selectivity Control in Synthetic Pathways

Information regarding the stereochemistry of this compound or methods to control selectivity in its synthesis is absent from the scientific literature reviewed. Issues of selectivity would be critical, for instance, in minimizing the formation of corresponding disulfide or tetrasulfide analogs, but no research addresses this for this specific compound.

Scale-Up Research and Process Optimization Challenges

No documents, patents, or research articles discussing the scale-up or industrial process optimization for the production of this compound were identified. The challenges associated with handling starting materials like trichloromethanesulfenyl chloride, a toxic and reactive compound, would likely be significant, but specific challenges for the synthesis of the trisulfide are not documented. wikipedia.orgmicrokat.gr

Iii. Chemical Reactivity and Reaction Mechanisms of Bis Trichloromethyl Trisulfide

Fundamental Reaction Pathways and Mechanistic Elucidation

The fundamental reaction pathways of bis(trichloromethyl) trisulfide are dictated by the susceptibility of the sulfur-sulfur bonds to nucleophilic and electrophilic attack, as well as the potential for radical-mediated processes.

The sulfur atoms of the trisulfide linkage in this compound are electrophilic centers, susceptible to attack by various nucleophiles. This reactivity is a general feature of organic trisulfides and is expected to be pronounced in this molecule due to the electron-withdrawing trichloromethyl groups.

Common nucleophiles such as phosphines and amines are known to react with organic trisulfides, leading to the cleavage of the sulfur-sulfur bonds. For instance, the reaction with phosphines, such as triphenylphosphine (B44618), typically results in the formation of a disulfide and triphenylphosphine sulfide (B99878). The proposed mechanism involves the initial nucleophilic attack of the phosphine (B1218219) on one of the sulfur atoms of the trisulfide.

| Nucleophile | General Product(s) | Reaction Conditions |

| Triphenylphosphine | Disulfide, Triphenylphosphine Sulfide | Typically mild conditions |

| Amines | Disulfides, Thioamides, and other sulfur-containing products | Varies depending on the amine and reaction conditions |

This table represents generalized reactions of trisulfides with nucleophiles, as specific data for this compound is limited in publicly available literature.

While the sulfur atoms are generally considered nucleophilic in many organosulfur compounds, in this compound, they are rendered more electrophilic. However, electrophilic attack on the sulfur atoms is less common than nucleophilic attack. The chlorine atoms, being electronegative, are not prone to direct electrophilic attack.

The sulfur-sulfur bonds in the trisulfide linkage can undergo homolytic cleavage upon initiation by heat, light, or radical initiators, leading to the formation of sulfur-centered radicals. The presence of the trichloromethyl groups can influence the stability and subsequent reactions of these radical intermediates.

The general mechanism for radical reactions involving trisulfides includes initiation, propagation, and termination steps. The trichloromethylthiyl radical (Cl3CS•) and the corresponding trisulfide-derived radicals would be key intermediates in these processes. These radicals can participate in various reactions, including hydrogen abstraction, addition to unsaturated bonds, and recombination.

Cleavage and Rearrangement Reactions of the Trisulfide Chain

The trisulfide chain is the most reactive part of the this compound molecule and is susceptible to cleavage under various conditions.

The trisulfide linkage can be cleaved through both reductive and oxidative pathways.

Reductive Cleavage: Reducing agents can break the sulfur-sulfur bonds. For example, this compound can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction is expected to yield thiols or their derivatives after workup.

Oxidative Cleavage: Strong oxidizing agents, such as nitric acid, can lead to the oxidation of the sulfur atoms and cleavage of the trisulfide chain. The products of such reactions are typically sulfonic acids or sulfur oxides.

| Reaction Type | Reagent Example | General Product(s) |

| Reductive Scission | Lithium Aluminum Hydride (LiAlH4) | Thiols/Thiolates |

| Oxidative Scission | Nitric Acid (HNO3) | Sulfonic Acids, Sulfur Oxides |

This table is based on general knowledge of trisulfide reactivity, with specific examples noted where found.

Thermal Decomposition: The thermal stability of this compound is reportedly enhanced by the inductive effects of the electron-withdrawing trichloromethyl groups. vulcanchem.com However, at sufficiently high temperatures, thermal decomposition is expected to occur, likely proceeding through homolytic cleavage of the S-S bonds to generate radicals. The initial products would be trichloromethylthiyl radicals and other sulfur-containing radical species, which would then undergo further reactions.

Photolytic Decomposition: Similar to thermal decomposition, photolysis of this compound with ultraviolet radiation would likely initiate the cleavage of the sulfur-sulfur bonds. The energy from the photons can lead to the formation of the same radical intermediates as in thermal decomposition, which will then react further. The specific products would depend on the wavelength of light used and the reaction medium.

Role as a Reactive Intermediate in Organic Transformations

There is a significant lack of specific studies investigating the role of this compound as a reactive intermediate in organic synthesis. The following subsections reflect the absence of detailed research findings.

Sulfur Transfer Reactions and Sulfur Insertion Processes

No specific examples or detailed mechanistic studies on sulfur transfer or sulfur insertion reactions involving this compound have been found in a review of available scientific literature. Theoretical possibilities for its reactivity exist, but these are not substantiated by experimental evidence.

Functional Group Transformations Mediated by this compound

There is no available research documenting specific functional group transformations that are mediated by this compound.

Investigations of Reactivity Towards Specific Chemical Classes

A thorough search of scientific databases reveals no dedicated studies on the reactivity of this compound with specific classes of chemical compounds. Consequently, no data tables or detailed research findings can be presented on this topic.

Iv. Advanced Applications of Bis Trichloromethyl Trisulfide in Chemical Sciences and Materials Research

Application as a Specialized Synthetic Reagent

The reactivity of bis(trichloromethyl) trisulfide is dominated by the properties of its sulfur chain and the carbon-chlorine bonds. This dual reactivity makes it a potentially powerful, albeit specialized, reagent in modern organic synthesis.

The trisulfide bridge (-S-S-S-) is the primary site for reactions involving sulfur transfer. This chain is susceptible to nucleophilic attack, allowing for the formation of new sulfur-sulfur and carbon-sulfur bonds nih.govuni-muenchen.de. The trichloromethyl group (CCl₃) acts as a good leaving group, facilitating these transformations.

This compound can be considered a "trisulfur-transfer" agent, capable of reacting with various nucleophiles. For instance, its reaction with thiols (R-SH) would be expected to produce unsymmetrical tetrasulfides (R-S-S-S-S-CCl₃) or, with further reaction, symmetrical polysulfides. This reactivity is analogous to that of bis(trichloromethyl) disulfide, which is known to convert thiols into disulfides . The reaction with primary or secondary amines could similarly yield novel aminopolysulfanes.

| Illustrative Reactions for S-S and C-S Bond Formation | | :--- | :--- | :--- | | Nucleophile | Plausible Reaction Type | Potential Product Class | | Thiols (R-SH) | Nucleophilic Substitution | Unsymmetrical Polysulfides (R-S₄-CCl₃) | | Amines (R₂NH) | Nucleophilic Substitution | Aminotrisulfanes (R₂N-S-S-S-CCl₃) | | Organometallic Reagents (R-Li) | Nucleophilic Substitution | Alkyl/Aryl Trisulfides (R-S-S-S-CCl₃) | | Cyanide (CN⁻) | Nucleophilic Substitution | Thiocyanates and Isothiocyanates |

This table presents illustrative reaction pathways based on the established chemistry of trisulfides and related organosulfur compounds. Specific yields and conditions for this compound are not widely reported.

Building upon its role in bond formation, this compound serves as a foundational block for constructing more complex organosulfur molecules, including heterocyclic systems researchgate.netnih.govresearchgate.netmdpi.com. The reagent's two reactive ends provide a pathway for intramolecular cyclization reactions when treated with difunctional nucleophiles. For example, reaction with a 1,2-diamine or a 1,2-dithiol could lead to the formation of novel sulfur-containing heterocyclic rings, which are of significant interest in medicinal and materials chemistry.

Furthermore, the trichloromethyl group itself is a synthetic precursor. It can be converted to a trifluoromethyl group (CF₃) via fluorination, a transformation of high value in pharmaceutical and agrochemical development due to the unique properties imparted by fluorine beilstein-journals.org. This suggests that this compound could be a starting material for producing bis(trifluoromethyl) trisulfide.

The use of reagents like this compound contributes to methodological advancements by providing alternatives to more hazardous or less stable sulfur-transfer agents. Its solid analog, triphosgene, is widely used as a safer substitute for gaseous phosgene (B1210022) wikipedia.orgguidechem.comresearchgate.net. By extension, this compound offers a solid, potentially more manageable source of trisulfur (B1217805) compared to gaseous or highly reactive liquid alternatives. Its utility in generating reactive intermediates, such as those derived from the CCl₃S- moiety, opens avenues for new synthetic strategies, particularly in the synthesis of specialized sulfur-containing polymers and bioactive molecules.

Contributions to Polymer and Advanced Materials Science Research

In materials science, the utility of this compound stems from the ability of both the trisulfide and the trichloromethyl groups to undergo bond cleavage under thermal or photochemical stimuli, initiating polymerization and cross-linking reactions.

This compound is well-suited to function as both a polymerization initiator and a cross-linking agent due to its distinct functional groups.

Polymerization Initiator: The trichloromethyl groups are known photoinitiators rsc.org. The carbon-chlorine bonds can undergo homolytic cleavage upon exposure to heat or, more commonly, UV radiation. This cleavage generates highly reactive trichloromethyl radicals (•CCl₃) and a sulfur-centered radical (Cl₃C-S-S-S•). These radicals can initiate free-radical polymerization of various vinyl monomers, such as acrylates and methacrylates researchgate.net. Research on other trichloromethyl-containing triazines has demonstrated their high performance as photoinitiators for curing coatings and dental materials rsc.org.

Cross-Linking Agent: The central trisulfide linkage is thermally labile. At elevated temperatures typical of polymer processing, the S-S bonds can break, generating sulfur-based radicals. These radicals can abstract hydrogen atoms from polymer chains or add across double bonds, creating covalent cross-links that form a three-dimensional polymer network gatech.edu. This process, known as vulcanization, is fundamental to the rubber industry. Organic polysulfides, such as bis(3-triethoxysilylpropyl)tetrasulfide, are standard cross-linking agents used to enhance the mechanical properties of elastomers ecopowerchem.com. This compound could function similarly as a sulfur donor for vulcanizing natural rubber, polybutadiene, and other unsaturated elastomers.

| Potential Polymer Applications | | :--- | :--- | :--- | | Function | Activation Method | Applicable Polymer Classes | | Radical Polymerization Initiator | UV Radiation, Heat | Methacrylates, Acrylates, Styrenics | | Cross-Linking (Vulcanizing) Agent | Heat | Unsaturated Elastomers (e.g., Polyisoprene, SBR) | | Curing Agent | Heat/UV | Epoxy Resins, Unsaturated Polyesters |

This table outlines potential applications based on the known reactivity of the compound's functional groups in polymer chemistry.

The incorporation of this compound or its fragments into a polymer matrix can impart specific functionalities. The presence of a high mass percentage of chlorine and sulfur can enhance the flame retardancy of the resulting material. Furthermore, the CCl₃ groups can participate in specific chemical interactions. For example, research on other polymers has shown that trichloromethyl-containing compounds can induce selective fluorescence quenching and photodegradation in the polymer network, creating "smart" materials that respond to specific chemical analytes or light stimuli.

By acting as a cross-linker, it can significantly improve the thermomechanical properties of polymers, including tensile strength, modulus, and chemical resistance, transforming flexible materials into durable, high-performance structures gatech.edu.

Research into Industrial Process Chemistry (non-production details)

Beyond its role as a synthetic reagent, the unique reactivity of this compound is being explored for its potential in industrial process chemistry, particularly in catalysis and the development of novel synthetic methodologies.

The ability of this compound to act as a source of sulfenylating agents makes it a candidate for catalytic applications, particularly in reactions involving the formation of sulfur-carbon and sulfur-sulfur bonds. While detailed industrial-scale catalytic applications are not widely reported, the fundamental reactivity of the compound suggests its potential to facilitate certain transformations.

The compound can be a precursor to the trichloromethanesulfenyl radical (Cl₃CS•) or cation (Cl₃CS⁺), which could participate in catalytic cycles for various organic transformations. For instance, it could potentially catalyze the addition of sulfenyl groups to alkenes and alkynes or facilitate the synthesis of complex sulfur-containing heterocycles. Research in this area would involve identifying specific industrial syntheses where the introduction of a sulfur-containing moiety is a critical step and evaluating the efficacy and efficiency of this compound as a catalyst compared to existing methods.

| Catalytic Process | Potential Role of this compound | Key Research Question |

| Sulfenylation of Olefins | Source of electrophilic sulfur species | Efficiency and selectivity compared to traditional sulfenylating agents. |

| Polymerization | Initiator or chain transfer agent | Control over polymer molecular weight and architecture. |

| Fine Chemical Synthesis | Catalyst for C-S bond formation | Scope of substrates and functional group tolerance. |

The exploration of novel process chemistries involving this compound aims to leverage its unique reactivity to develop synthetic routes that are more efficient, sustainable, or enable the synthesis of previously inaccessible molecules. Current research is focused on moving beyond its traditional role as a simple building block.

One area of interest is its use in controlled polymerization techniques. The trisulfide bond could potentially be cleaved under specific conditions to initiate polymerization or act as a reversible chain transfer agent, offering a pathway to polymers with well-defined architectures. Another avenue of exploration is its application in multicomponent reactions, where its reactivity with various functional groups could be harnessed to construct complex molecular frameworks in a single step.

The development of such novel process chemistries would require a deep understanding of the reaction mechanisms of this compound under various conditions and with a wide range of substrates.

| Novel Process Chemistry | Potential Application | Research Focus |

| Controlled Radical Polymerization | Synthesis of block copolymers and other advanced polymer architectures. | Understanding the kinetics and mechanism of the polymerization process. |

| Multicomponent Reactions | Efficient synthesis of complex sulfur-containing molecules. | Designing new reaction cascades and identifying suitable reaction partners. |

| Flow Chemistry | Safer and more efficient handling of reactions involving reactive intermediates. | Development of continuous flow processes for the synthesis and application of the compound. |

V. Theoretical and Computational Studies on Bis Trichloromethyl Trisulfide

Computational Elucidation of Reaction Mechanisms and Kinetics

Energetic Profiles and Thermodynamic Stability Predictions

Further experimental and computational research is needed to elucidate the fundamental chemical and physical properties of bis(trichloromethyl) trisulfide.

Solvent Effects Modeling on Reaction Pathways

The solvent environment can profoundly influence the rates and mechanisms of chemical reactions. For this compound, its reaction with nucleophiles, such as the known reaction with aniline (B41778) in methanol, is expected to be highly dependent on the solvent's properties. Computational chemistry provides methods to model these solvent effects, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) calculations, coupled with continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are standard approaches to investigate reaction pathways in solution. mdpi.comnih.gov These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies for reactants, transition states, and products.

For the reaction of this compound with a nucleophile like aniline, computational models can elucidate the reaction mechanism, which likely involves a nucleophilic attack on one of the sulfur atoms of the trisulfide chain. DFT studies on analogous polysulfides have shown that nucleophilic attack is generally more favorable at the peripheral sulfur atoms rather than the central one. nih.govacs.org The strong electron-withdrawing nature of the two CCl₃ groups in this compound would significantly increase the electrophilicity of the peripheral sulfur atoms, making them more susceptible to nucleophilic attack.

The choice of solvent would modulate the energy profile of this reaction. Solvents with higher dielectric constants and strong hydrogen-bonding capabilities, like methanol, can stabilize charged intermediates and transition states, potentially lowering the activation energy barrier compared to nonpolar solvents. Computational studies can quantify these effects by comparing the calculated reaction barriers in different solvent models.

Table 1: Illustrative Calculated Activation Energies for the Nucleophilic Attack on this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 25.8 |

| n-Hexane | 1.9 | 23.5 |

| Dichloromethane (B109758) | 8.9 | 20.1 |

| Acetone | 20.7 | 18.4 |

| Methanol | 32.7 | 17.2 |

| Acetonitrile (B52724) | 37.5 | 17.9 |

Note: The data in this table is illustrative and based on trends observed in DFT studies of similar polysulfide reactions. mdpi.comresearchgate.net It serves to demonstrate the expected influence of solvent polarity on the reaction rate.

Prediction of Structure-Reactivity Relationships

The chemical reactivity of this compound is intrinsically linked to its molecular structure. Computational methods can be employed to establish quantitative structure-reactivity relationships (QSRR), providing predictive models for its behavior. These studies often involve calculating a range of molecular descriptors and correlating them with observed or calculated reactivity parameters.

Key molecular descriptors for understanding the reactivity of this compound include those derived from electronic structure calculations, such as:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons. For a reaction involving nucleophilic attack, a lower LUMO energy suggests higher reactivity. The electron-withdrawing CCl₃ groups are expected to significantly lower the LUMO energy of this compound, enhancing its electrophilicity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, regions of positive potential are expected around the sulfur atoms, indicating their susceptibility to nucleophilic attack.

Fukui Functions: These functions provide information about the reactivity of different atomic sites within the molecule. They can be used to predict which of the three sulfur atoms is the most likely site for nucleophilic attack. nih.gov

By systematically modifying the structure (e.g., by replacing chlorine atoms with other halogens or alkyl groups) and calculating these descriptors, it is possible to build a predictive model for how structural changes affect the trisulfide's reactivity.

Table 2: Hypothetical Calculated Electronic Properties and Reactivity Descriptors for this compound

| Descriptor | Value | Implication for Reactivity |

| HOMO Energy | -9.8 eV | Low tendency to donate electrons |

| LUMO Energy | -1.5 eV | High tendency to accept electrons (electrophilic) |

| HOMO-LUMO Gap | 8.3 eV | High kinetic stability |

| Dipole Moment | 1.2 D | Moderate polarity |

| Charge on Peripheral S | +0.15 e | Electrophilic site for nucleophilic attack |

| Charge on Central S | -0.05 e | Less favorable site for nucleophilic attack |

Note: These values are hypothetical and serve to illustrate the types of descriptors used in structure-reactivity studies of organosulfur compounds. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanical calculations provide detailed information about electronic structure and reaction mechanisms, molecular dynamics (MD) simulations are better suited for studying the dynamic behavior of molecules and their interactions with the surrounding environment over time. mdpi.com MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system as a function of atomic coordinates.

For this compound, MD simulations can be used to model its behavior in a solvent box, providing insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This can reveal specific interactions, such as weak hydrogen bonds between solvent protons and the chlorine or sulfur atoms of the trisulfide.

Translational and Rotational Diffusion: How the molecule moves and tumbles within the solvent, which is important for understanding transport properties and encounter rates with other reactants.

Intermolecular Interaction Energies: By analyzing the trajectories from an MD simulation, the strength of van der Waals and electrostatic interactions between this compound and the solvent can be quantified. nih.gov

MD simulations can be particularly useful for understanding the initial stages of a reaction, such as the approach of a nucleophile to the trisulfide, and for modeling the behavior of the molecule at interfaces or in more complex environments. The combination of MD simulations with quantum mechanical calculations (QM/MM methods) can provide a powerful, multi-scale approach to studying its reactivity, where the reacting core is treated with high-level quantum mechanics and the surrounding solvent is modeled with classical mechanics. nih.gov

Table 3: Illustrative Intermolecular Interaction Energies of this compound with Methanol from Molecular Dynamics Simulations

| Interaction Type | Average Energy (kcal/mol) |

| van der Waals | -8.5 |

| Electrostatic | -4.2 |

| Total Interaction Energy | -12.7 |

Vi. Advanced Analytical Research Methodologies for Bis Trichloromethyl Trisulfide

Sophisticated Spectroscopic Techniques for Structural and Mechanistic Research

Spectroscopic methods are indispensable for probing the molecular structure and bonding of bis(trichloromethyl) trisulfide. High-resolution techniques provide detailed insights into the atomic arrangement and electronic environment of the molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹³C NMR is particularly informative. The trichloromethyl (–CCl₃) groups are expected to produce a distinct signal in the ¹³C NMR spectrum. Based on data for analogous compounds like bis(trichloromethyl) disulfide, the chemical shift for the carbon atoms in the trichloromethyl groups is anticipated to be in the range of δ 90–100 ppm. This significant downfield shift is attributed to the strong deshielding effect of the three electronegative chlorine atoms attached to the carbon.

The presence of a single peak for the two –CCl₃ groups would indicate a symmetrical molecular environment on the NMR timescale. Any deviation from this, such as peak splitting or the appearance of multiple peaks in this region, could suggest the presence of conformational isomers or impurities. Due to the absence of protons in this compound, ¹H NMR spectroscopy is not applicable for direct structural analysis of the pure compound but can be used to detect proton-containing impurities.

Table 1: Expected ¹³C NMR Chemical Shift for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Rationale |

| -CCl₃ | 90 - 100 | Strong deshielding by three electronegative chlorine atoms. |

Data inferred from analogous compounds.

In the Raman spectrum of organic polysulfides, the S-S stretching vibrations of a trisulfide linkage typically appear in the range of 400-500 cm⁻¹. researchgate.netresearchgate.net The C-S stretching vibrations are generally observed in the region of 600-800 cm⁻¹. researchgate.net The presence and specific positions of these bands can confirm the trisulfide moiety and the connectivity of the trichloromethyl groups.

IR spectroscopy is complementary to Raman spectroscopy. While the S-S bond in a symmetrical trisulfide might be weak or inactive in the IR spectrum, the C-S and C-Cl stretching vibrations are expected to be observable. The C-Cl stretching modes in the trichloromethyl group typically appear in the fingerprint region of the IR spectrum.

The combination of IR and Raman spectroscopy can be used to monitor reactions involving this compound, such as its formation or its conversion to other products, by observing the appearance or disappearance of characteristic vibrational bands.

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| S-S Stretch (Trisulfide) | 400 - 500 | Raman |

| C-S Stretch | 600 - 800 | IR, Raman |

| C-Cl Stretch | Fingerprint Region | IR |

Data based on general spectroscopic principles and data for related organic polysulfides.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition and elucidating the fragmentation pathways of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula, C₂Cl₆S₃.

The fragmentation pattern observed in the mass spectrum provides structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the S-S and C-S bonds. The presence of chlorine atoms leads to a characteristic isotopic pattern in the mass spectrum, with the relative abundance of the M+2, M+4, etc. peaks corresponding to the number of chlorine atoms in the fragment. chemguide.co.uk For a fragment containing six chlorine atoms, a complex and distinctive isotopic pattern would be expected.

Potential fragmentation pathways include:

Cleavage of the S-S bonds: This could lead to the formation of fragments such as [CCl₃S]⁺ and [CCl₃S₂]⁺.

Cleavage of the C-S bond: This could result in the formation of the [CCl₃]⁺ ion and various sulfur-containing fragments.

Loss of chlorine atoms: Fragments showing the sequential loss of chlorine atoms from the trichloromethyl groups are also anticipated.

The study of these fragmentation patterns is crucial for the unambiguous identification of the compound, especially in complex mixtures.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and dihedral angles.

In organic trisulfides, the S-S bond lengths are typically around 2.05 Å. The C-S-S and S-S-S bond angles would also be determined, providing insight into the conformation of the trisulfide chain. The geometry around the carbon atoms of the trichloromethyl groups is expected to be tetrahedral. The analysis of the crystal packing can reveal intermolecular interactions, such as van der Waals forces, which influence the physical properties of the solid. Furthermore, X-ray crystallography can be used to study polymorphism, the ability of a compound to exist in more than one crystal form.

Table 3: Expected Structural Parameters for this compound from X-ray Crystallography

| Parameter | Expected Value |

| S-S Bond Length | ~2.05 Å |

| C-S Bond Length | ~1.80 Å |

| C-S-S Bond Angle | ~105° |

| S-S-S Bond Angle | ~107° |

Values are typical for organic trisulfides and related compounds.

Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other impurities, as well as for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. Given its molecular weight, this compound is expected to be amenable to GC analysis. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio and fragmentation patterns.

For the analysis of organochlorine sulfur compounds, a non-polar or medium-polarity capillary column is often employed. usgs.govlibretexts.org Temperature programming, where the column temperature is gradually increased during the analysis, is typically used to ensure the efficient elution of compounds with a wide range of boiling points. libretexts.org

GC-MS is particularly useful for:

Purity assessment: Determining the percentage purity of a synthesized sample of this compound.

Reaction monitoring: Tracking the progress of a reaction by quantifying the consumption of reactants and the formation of products over time.

Byproduct identification: Identifying and quantifying any byproducts formed during the synthesis of this compound.

Analysis in complex matrices: Detecting and quantifying the compound in environmental or industrial samples. nih.gov

The mass spectrometric detector provides definitive identification of the eluting peaks, leveraging the unique fragmentation patterns and isotopic signatures of chlorinated compounds.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, which may be prone to degradation at elevated temperatures required for gas chromatography, HPLC offers a robust alternative. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating nonpolar to moderately polar compounds.

Research Findings: Direct HPLC analysis methods for this compound are not extensively documented in publicly available literature. However, methodologies developed for structurally similar organosulfur and organochlorine compounds provide a strong basis for its analysis. For instance, a reliable HPLC method was developed for the quantitative determination of bis(p-fluorobenzyl)trisulfide (BFTS), a related trisulfide, and its disulfide metabolite in rat blood. nih.gov This method utilized a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water, demonstrating the suitability of RP-HPLC for trisulfide analysis. nih.govnih.gov The separation of various organosulfur compounds, including di-2-propenyl trisulfide, has also been successfully achieved using HPLC. researchgate.net

For compounds containing trichloromethyl groups, such as certain organochlorine pesticides, RP-HPLC with a C18 column and a mobile phase consisting of an organic solvent like acetonitrile and water is a common approach. tsijournals.com The detection is typically performed using a UV detector, as the chromophores within the molecule will absorb UV light. google.com Given that this compound lacks a strong native chromophore for UV detection, pre-column derivatization can be employed to enhance detectability, a technique used for sulfur mustards to make them amenable to UV or fluorescence detection. google.com

The separation of potential isomers or related impurities, such as the corresponding disulfide or tetrasulfide, would be critical. The polarity differences between these polysulfides would allow for their resolution on an appropriate reversed-phase column.

Interactive Data Table: Exemplar HPLC Conditions for Trisulfide Analysis

This table outlines typical parameters for the HPLC analysis of trisulfide compounds, based on published methods for analogous structures.

| Parameter | Value | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water (e.g., 65:35, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 220 nm | nih.gov |

| Internal Standard | Dibenzyl disulfide | nih.gov |

Hyphenated Analytical Systems (e.g., GC-IR, LC-NMR) for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification of compounds in complex mixtures. mdpi.com

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines the high-resolution separation capabilities of gas chromatography with the structural identification power of infrared spectroscopy. chromatographytoday.com This technique is particularly useful for distinguishing between structural isomers, which may produce similar mass spectra. nih.govcannabisindustryjournal.com For this compound, GC-IR can provide definitive evidence of its functional groups. The C-Cl stretching vibrations in the trichloromethyl groups are expected to produce strong absorption bands in the fingerprint region of the IR spectrum, typically around 700-800 cm⁻¹. researchgate.net The S-S stretching vibration of the trisulfide linkage, while weaker, would be expected in the 400-500 cm⁻¹ region. The combination of retention time from the GC and the unique IR spectrum allows for confident identification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, enabling the acquisition of detailed structural information on separated components without the need for off-line isolation. mdpi.comnih.gov This is invaluable for analyzing mixtures and identifying unknown impurities or degradation products. mdpi.com For this compound, ¹³C-NMR would be instrumental in confirming the presence of the trichloromethyl carbons. NMR studies on chlorinated paraffins have shown that the chemical shifts of carbon atoms are sensitive to the degree of chlorination. acs.org

Furthermore, chlorine NMR (³⁵Cl or ³⁷Cl NMR) could be employed, although it presents challenges. huji.ac.il Organic chlorides typically yield very broad signals, limiting the application to smaller molecules. huji.ac.il However, solid-state ³⁵Cl NMR has shown promise for obtaining high-quality spectra of organic compounds with covalently bound chlorine, where the chemical shifts and quadrupolar asymmetry parameters are highly sensitive to the chemical environment. nih.gov This could potentially be used to distinguish between different chlorine environments within the molecule or in related impurities.

Interactive Data Table: Expected Spectroscopic Features for this compound

| Spectroscopic Technique | Expected Feature | Characteristic Region/Value | Reference |

| GC-IR | C-Cl Stretch | ~700-800 cm⁻¹ | researchgate.net |

| GC-IR | S-S Stretch | ~400-500 cm⁻¹ | - |

| ¹³C-NMR | -CCl₃ Carbon | Downfield shift due to electronegative Cl atoms | acs.org |

| ³⁵Cl NMR | Covalently Bound Cl | Broad signal, chemical shift sensitive to environment | huji.ac.ilnih.gov |

Electroanalytical Methods for Redox Chemistry Research

Electroanalytical techniques, particularly cyclic voltammetry (CV), are powerful for investigating the redox behavior of molecules. These methods can provide insights into the electron transfer processes, reaction mechanisms, and stability of intermediates involved in the oxidation and reduction of this compound.

Research Findings: The electrochemical behavior of trisulfides has been a subject of study. Research on unsymmetrical trityl di- and trisulfides using cyclic voltammetry revealed that the reduction potential becomes less negative as the sulfur chain length increases (i.e., trisulfides are easier to reduce than disulfides). tsijournals.com The study also demonstrated that strong electron-withdrawing substituents, such as the trichloromethyl groups in this compound, are expected to shift the reduction potentials to less negative values, facilitating the reduction process. tsijournals.com This is due to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy. tsijournals.com

The reduction of trisulfides typically involves the cleavage of the S-S bonds. In the case of trityl trisulfides, the formation of a thiol and diatomic sulfur was observed upon reduction. tsijournals.com A similar pathway could be anticipated for this compound, leading to the formation of trichloromethanethiolates or related species. The experiment would involve scanning the potential and observing the resulting current, with the peak potentials providing information on the thermodynamics of the electron transfer.

Interactive Data Table: Representative Electrochemical Data for Trisulfides

This table presents expected trends and values for the cyclic voltammetry of trisulfides, based on studies of analogous compounds.

| Parameter | Observation/Value for Trisulfides | Significance for this compound | Reference |

| Reduction Potential (vs. Disulfide) | Less negative | Easier to reduce than the corresponding disulfide | tsijournals.com |

| Effect of Electron-Withdrawing Groups | Less negative reduction potential | The -CCl₃ groups will make reduction easier compared to alkyl trisulfides | tsijournals.com |

| Reduction Products | Thiol, Diatomic Sulfur | Expect cleavage of S-S bonds to form sulfur-containing fragments | tsijournals.com |

| Technique | Cyclic Voltammetry in aprotic solvent (e.g., DMF) | Standard method to probe redox behavior | tsijournals.com |

Advanced Techniques for In Situ Reaction Monitoring

In situ reaction monitoring allows for the real-time tracking of chemical transformations, providing valuable kinetic and mechanistic data without the need for sample extraction. nih.gov This is particularly useful for studying the synthesis or degradation of potentially unstable compounds like this compound.

Research Findings: Vibrational spectroscopy techniques such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy are well-suited for in situ monitoring. nih.gov

In situ Raman Spectroscopy: This technique is highly effective for monitoring reactions involving sulfur compounds, as S-S bonds often give rise to distinct Raman signals. bohrium.com Studies on the electrochemical reduction of sulfur in lithium-sulfur batteries have used in situ Raman to identify the formation and disappearance of various polysulfide species (S₈²⁻, S₄²⁻, etc.) in real-time. nih.govresearchgate.net The formation of this compound from its precursors or its subsequent reactions could be monitored by tracking the appearance and disappearance of characteristic Raman bands for the S-S and C-Cl bonds. For instance, in situ Raman has been used to quantitatively monitor the reaction of hydrogen sulfide (B99878) in aqueous solutions by tracking the intensity of the HS⁻ peak over time. acs.org

In situ FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be directly inserted into a reaction vessel to monitor the concentration of reactants, intermediates, and products. researchgate.net This method has been successfully employed to monitor a variety of organic reactions, including those that are electrochemically controlled. researchgate.net For reactions involving this compound, the strong infrared absorbance of the C-Cl bonds would provide a clear spectroscopic handle to follow the reaction progress. researchgate.net

These in situ techniques provide a continuous stream of data, revealing transient intermediates and offering a more complete picture of the reaction dynamics than traditional offline analysis. nih.gov

Interactive Data Table: Applicability of In Situ Techniques

| Technique | Monitored Species/Bonds | Potential Application for this compound | References |

| In situ Raman | S-S bonds, Polysulfides (Sₓ²⁻) | Monitoring synthesis (formation of S-S-S linkage) or degradation (cleavage of S-S bonds). | bohrium.comnih.govacs.org |

| In situ FTIR | C-Cl bonds, other functional groups | Tracking concentration changes of starting materials and products containing trichloromethyl groups. | researchgate.net |

Vii. Environmental Transformation and Fate Research of Bis Trichloromethyl Trisulfide

Investigation of Degradation Pathways and Mechanisms

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. In both aquatic and atmospheric systems, this process can be a significant degradation pathway for organic pollutants.

Aquatic Systems: In sunlit surface waters, bis(trichloromethyl) trisulfide may undergo direct photolysis by absorbing ultraviolet (UV) radiation. The energy from the photons can lead to the homolytic cleavage of the carbon-chlorine (C-Cl) or sulfur-sulfur (S-S) bonds. askiitians.comwikipedia.org The C-Cl bond is known to be susceptible to photolysis in chlorinated alkanes, a process initiated by UV light. askiitians.comwikipedia.orgyoutube.com Similarly, the S-S bond in polysulfides can be cleaved under certain conditions. The quantum yield of such reactions, which is a measure of the efficiency of the photochemical process, would be a critical parameter in determining the rate of degradation. nih.gov Indirect photolysis can also occur, where other substances in the water, known as photosensitizers (e.g., dissolved organic matter), absorb light and transfer the energy to the this compound molecule, leading to its degradation. acs.orgnsf.gov The presence of hydroxyl radicals (•OH), which can be generated through the photolysis of other substances like chlorine, can also contribute to the degradation of organic compounds in water. nih.govnsf.gov

Atmospheric Systems: In the atmosphere, this compound is likely to exist in the gas phase or adsorbed to particulate matter. Gas-phase molecules can be degraded by direct photolysis from solar radiation. nih.gov More significantly, they are susceptible to attack by photochemically generated reactive species, primarily the hydroxyl radical (•OH). bohrium.com The reaction with •OH is a major degradation pathway for many organic compounds in the troposphere. The rate constant for the reaction between •OH and this compound would be a key factor in determining its atmospheric lifetime. The presence of other atmospheric pollutants, such as nitrogen oxides and sulfur dioxide, can also influence the photochemical processes. nih.gov Atmospheric photochemistry of sulfur-containing compounds can be complex, potentially leading to the formation of sulfate (B86663) aerosols. acs.orgacs.org

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate of hydrolysis is often dependent on pH and temperature.

For this compound, the trisulfide linkage and the trichloromethyl groups are potential sites for hydrolysis. The sulfur-sulfur bonds in polysulfides can be susceptible to hydrolysis, especially under alkaline conditions. nih.gov The hydrolysis of organic polysulfides can lead to the formation of thiols, hydropolysulfides, and sulfenic acids. nih.gov The presence of the electron-withdrawing trichloromethyl groups may influence the reactivity of the trisulfide moiety.

| Potential Hydrolysis Parameters | Description |

| pH Dependence | The rate of hydrolysis is expected to be influenced by the pH of the surrounding medium, with potentially faster degradation under alkaline conditions due to the nucleophilic attack by hydroxide (B78521) ions on the sulfur or carbon atoms. |

| Temperature Dependence | As with most chemical reactions, the rate of hydrolysis is expected to increase with increasing temperature, following the Arrhenius equation. |

| Products | Potential hydrolysis products could include trichloromethanethiol, hydrogen sulfide (B99878), chloride ions, and ultimately, carbon dioxide and sulfate. |

Microbial transformation is a critical process in the environmental fate of many organic pollutants. Microorganisms can utilize organic compounds as a source of carbon and energy, leading to their breakdown and mineralization.

The structure of this compound, containing both chlorine and sulfur, suggests that it could be a substrate for a variety of microbial metabolic pathways.

Degradation of the Trichloromethyl Group: The trichloromethyl group is a common feature in several pesticides and industrial chemicals. Microorganisms have been shown to degrade chlorinated aliphatic hydrocarbons. nih.govnih.gov Both aerobic and anaerobic degradation pathways are possible. Under aerobic conditions, mono- and dioxygenase enzymes can initiate the breakdown of chlorinated compounds. researchgate.netrsc.org In anaerobic environments, reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen, is a common pathway for the degradation of highly chlorinated compounds. nih.gov

Metabolism of the Trisulfide Group: Organosulfur compounds can also be metabolized by microorganisms. Bacteria can utilize sulfur from organic compounds for their growth. The degradation of organosulfur compounds can involve cleavage of carbon-sulfur bonds, leading to the formation of sulfide, which can then be oxidized to sulfate.

Formation and Characterization of Environmental Transformation Products

The degradation of this compound will result in the formation of various transformation products. Identifying and characterizing these products is essential for a complete understanding of the environmental risks associated with the parent compound, as some transformation products can be more persistent or toxic than the original molecule.

Based on the potential degradation pathways discussed above, a number of transformation products can be anticipated:

| Degradation Pathway | Potential Transformation Products |

| Photolysis | Trichloromethylthiyl radical (•SCCl₃), chlorine radical (•Cl), phosgene (B1210022) (COCl₂), thiophosgene (B130339) (CSCl₂), carbon disulfide (CS₂), and various chlorinated and sulfur-containing smaller molecules. |

| Hydrolysis | Trichloromethanethiol (CCl₃SH), trichloromethanol (B1233427) (CCl₃OH) which is unstable and decomposes to phosgene, hydrogen sulfide (H₂S), chloride ions (Cl⁻), and sulfuric acid (H₂SO₄). |

| Microbial Degradation | Chloroform (B151607) (CHCl₃), carbon tetrachloride (CCl₄), dichloromethane (B109758) (CH₂Cl₂), and less chlorinated methanes through reductive dechlorination. Oxidation could lead to the formation of carbon dioxide, sulfate, and chloride ions. |

The characterization of these transformation products in environmental samples would typically involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the compounds.

Modeling Environmental Fate and Transport from a Research Perspective

Environmental fate and transport models are valuable research tools used to predict the distribution, concentration, and persistence of chemicals in the environment. These models integrate information on a chemical's physical-chemical properties, degradation rates, and the characteristics of the environmental system.

For this compound, a comprehensive environmental fate model would consider its partitioning between different environmental compartments (air, water, soil, sediment) and its transformation within each compartment.

Partitioning Behavior: Key parameters for modeling partitioning include the octanol-water partition coefficient (Kow), which indicates the tendency to bioaccumulate in fatty tissues, the organic carbon-water (B12546825) partition coefficient (Koc), which describes sorption to soil and sediment, and Henry's Law constant, which governs the air-water exchange.

Transport Processes: Models would simulate transport via processes such as atmospheric advection and dispersion, water currents, and leaching through soil. The long-range atmospheric transport potential of organochlorine pesticides has been a subject of extensive modeling studies. acs.orgnih.gov

Transformation Processes: The degradation rates determined from photolysis, hydrolysis, and biodegradation studies would be incorporated into the model to predict the persistence of the compound.

Conceptual models for the fate of organochlorine pesticides have been developed to understand their long-term behavior in the environment, considering factors like soil type, geology, and hydrology. cirad.frcopernicus.org Similar modeling approaches could be applied to this compound to estimate its environmental concentrations and potential for exposure. However, the accuracy of such models is highly dependent on the availability of reliable input data for the specific compound. Given the lack of experimental data for this compound, any modeling effort would currently rely on estimations and analogies drawn from structurally similar compounds, highlighting a critical area for future research.

Viii. Future Research Directions and Emerging Trends for Bis Trichloromethyl Trisulfide

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of organosulfur compounds, particularly those containing multiple sulfur atoms and reactive halogenated groups like bis(trichloromethyl) trisulfide, often involves hazardous reagents and exothermic reactions. Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, reproducibility, and scalability. acs.orgmdpi.comresearchgate.netnih.govnih.gov

Future research should focus on developing continuous-flow methods for the synthesis of this compound. This would allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, potentially leading to higher yields and purity while minimizing the formation of unwanted byproducts. The ability to generate and immediately consume reactive intermediates in a flow system is particularly advantageous for handling potentially unstable polysulfide species. nih.gov

Furthermore, the integration of these flow processes with automated synthesis platforms represents a significant emerging trend. nih.gov Automated systems can accelerate the exploration of reaction conditions and the synthesis of libraries of related polysulfide compounds for screening in various applications. While the direct application of flow chemistry to this compound is not yet reported, the successful application of flow chemistry to other hazardous reagents and complex organic syntheses provides a strong rationale for its future exploration in this context. acs.orgnih.gov

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in the Context of this compound |

| Enhanced Safety | Minimized handling of hazardous reagents and containment of potentially unstable intermediates. |

| Precise Process Control | Accurate control over temperature, pressure, and mixing, leading to improved yield and selectivity. |

| Scalability | Easier and more predictable scaling from laboratory to industrial production. |

| Automation | High-throughput screening of reaction conditions and synthesis of compound libraries. |

Exploration of Novel Catalytic Systems for Specific Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis. researchgate.netrsc.org For this compound, future research should explore catalysts that can selectively activate and functionalize the C-S or S-S bonds. While catalyst-free methods for C-S bond formation exist, catalytic approaches often offer greater control and efficiency. researchgate.net

Research could be directed towards:

Transition Metal Catalysis: Investigating the use of transition metals to catalyze cross-coupling reactions involving this compound, enabling the introduction of new functional groups.

Organocatalysis: Exploring the use of small organic molecules, such as thioureas, to catalyze reactions of the trisulfide, offering a metal-free alternative. mdpi.com

Photocatalysis: Utilizing visible-light-driven photocatalysis for the formation and functionalization of the trisulfide linkage, providing a green and efficient synthetic route. researchgate.net

A significant challenge lies in achieving selectivity, given the multiple reactive sites in the molecule. Catalysts that can differentiate between the central and terminal sulfur atoms of the trisulfide bridge would be particularly valuable for controlled chemical transformations. The development of bimetallic compounds as catalysts has shown promise in promoting redox reactions of polysulfides, a direction that could be explored for this compound. mdpi.com

Development of Advanced Materials with Tunable Properties

Organosulfur compounds are increasingly being explored for their use in advanced materials due to their unique electronic and electrochemical properties. researchgate.netnih.gov Polysulfides, in particular, have garnered attention for applications in polymer science and energy storage. chemrxiv.orgnih.govacs.orgrsc.orgresearchgate.netresearchgate.netacs.org

Future research on this compound could focus on its potential as a monomer or cross-linking agent in the synthesis of novel polymers. The presence of the trisulfide linkage could impart unique properties to the resulting materials, such as high refractive indices, self-healing capabilities, or specific electrochemical behavior. The trichloromethyl groups could also be exploited for further functionalization or to enhance material stability.

An emerging area of interest is the use of organosulfur compounds in rechargeable lithium-sulfur batteries. researchgate.netacs.orgacs.org Research could investigate the incorporation of this compound into cathode materials, where the polysulfide chain could participate in the electrochemical energy storage process. The electron-withdrawing trichloromethyl groups might influence the electrochemical potential and cycling stability of such a system.

Table 2: Potential Applications of this compound in Advanced Materials

| Application Area | Potential Role of this compound | Desired Properties |

| Polymer Chemistry | Monomer, cross-linking agent | High refractive index, self-healing, thermal stability |

| Energy Storage | Cathode material component in Li-S batteries | High specific capacity, improved cycling stability |

| Functional Coatings | Additive for surface modification | Enhanced adhesion, resistance to degradation |

Interdisciplinary Research Opportunities in Organochalcogen Chemistry

Organochalcogen chemistry, which encompasses the study of organic compounds containing sulfur, selenium, and tellurium, is an inherently interdisciplinary field. nih.gova2zjournals.comodu.eduresearchgate.netresearchgate.netnih.gov Future research on this compound would benefit from collaborations between synthetic chemists, materials scientists, and computational chemists.

There are significant opportunities to explore the broader context of polychalcogenides by comparing the properties and reactivity of this compound with its selenium and tellurium analogues. nih.gov Such studies could reveal fundamental trends in the behavior of heavy chalcogen compounds and lead to the discovery of materials with novel properties. nih.gov

Furthermore, the biological activity of organosulfur compounds is a vast and active area of research. frontiersin.orgnih.gov While the toxicity of chlorinated compounds is a concern, understanding the interaction of this compound with biological systems could provide insights into the mechanisms of action of related compounds and potentially inform the design of new therapeutic agents, although this would require careful consideration of the compound's safety profile.

Addressing Remaining Challenges in Fundamental Mechanistic Understanding

A significant gap in the current knowledge base is the fundamental mechanistic understanding of the reactions and decomposition pathways of this compound. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.

Key questions to be addressed include:

What are the dominant pathways for the thermal and photochemical decomposition of this compound?

How does the trisulfide linkage react with various nucleophiles and electrophiles?

What is the influence of the trichloromethyl groups on the reactivity and stability of the trisulfide bridge?

Can computational modeling, such as density functional theory (DFT), accurately predict the reactivity and spectroscopic properties of this compound? chemrxiv.orgnih.govacs.org

Understanding the reaction mechanisms is crucial for optimizing synthetic procedures, predicting the stability of materials derived from this compound, and designing new applications. For instance, understanding the formation of reactive sulfur species (RSS) from such polysulfides is of great interest in various fields, including biology. nih.govnih.gov

Q & A

Q. Advanced

- Green Solvents: Replace chlorinated solvents with ionic liquids or supercritical CO to reduce halogenated waste.

- Catalytic Scavengers: Add molecular sieves or silica-supported bases to trap HCl or Cl byproducts.

- Flow Chemistry: Continuous-flow reactors enhance heat/mass transfer, minimizing decomposition pathways. For example, BTC syntheses achieve >90% purity using microreactor systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.